3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one
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Overview
Description
3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one typically involves the reaction of a benzothiopyran derivative with a hydroxymethylamine source. One common method involves the condensation of 4H-1-benzothiopyran-4-one with formaldehyde and hydroxylamine under acidic or basic conditions . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced derivatives, and various substituted benzothiopyran compounds .
Scientific Research Applications
3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets. The hydroxymethyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with specific enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzothiopyran-4-one: Lacks the hydroxymethylamino group, resulting in different chemical properties and reactivity.
3-Amino-4H-1-benzothiopyran-4-one: Similar structure but without the hydroxymethyl group, leading to different biological activities.
Uniqueness
3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one is unique due to the presence of both hydroxymethyl and amino groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
61423-87-8 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(hydroxymethylamino)thiochromen-4-one |
InChI |
InChI=1S/C10H9NO2S/c12-6-11-8-5-14-9-4-2-1-3-7(9)10(8)13/h1-5,11-12H,6H2 |
InChI Key |
ZJSUUYSWNYNFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)NCO |
Origin of Product |
United States |
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